3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria .
Preparation Methods
The synthesis of 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis, making it efficient and cost-effective for industrial production .
Chemical Reactions Analysis
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can replace the bromoacetyl group to form new derivatives . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids . Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohols .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of polyfunctionalized heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazines . In biology and medicine, it has shown promising antiproliferative and antimicrobial activities, making it a potential candidate for the development of new therapeutic agents . Additionally, it has been investigated for its potential use as a chemosensor for detecting bioactive elements and environmental pollutants .
Mechanism of Action
The mechanism of action of 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function . This covalent modification can lead to the disruption of critical cellular processes, resulting in antiproliferative and antimicrobial effects . Additionally, the compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-(bromoacetyl)coumarin, 3-(acetyl)coumarin, and 3-(bromoacetyl)-7-methoxycoumarin . While these compounds share a similar core structure, the presence of different substituents can significantly influence their chemical reactivity and biological activities . For instance, the methoxy group in 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . This unique feature distinguishes it from other similar compounds and highlights its potential as a valuable scaffold for drug development .
Properties
IUPAC Name |
3-(2-bromoacetyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJXKGIFZIIQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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